molecular formula C29H21N3O3 B11134643 (2E)-2-(3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene)-N-(naphthalen-1-yl)hydrazinecarboxamide

(2E)-2-(3-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-ylidene)-N-(naphthalen-1-yl)hydrazinecarboxamide

Cat. No.: B11134643
M. Wt: 459.5 g/mol
InChI Key: BKUBDJDTAHPKTJ-CCFHIKDMSA-N
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Description

3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA is a complex organic compound with a unique structure that combines elements of furochromene and naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA typically involves multiple steps, starting with the preparation of the furochromene core. This is followed by the introduction of the naphthalene moiety and the formation of the urea linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biology, it may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. This can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. This includes its ability to interact with specific molecular targets and pathways, which could lead to the development of new drugs.

Industry

In industry, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
  • 6-butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

Uniqueness

What sets 3-{[(7E)-3-METHYL-5-PHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}-1-(NAPHTHALEN-1-YL)UREA apart from similar compounds is its unique combination of the furochromene and naphthalene moieties. This structure provides distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C29H21N3O3

Molecular Weight

459.5 g/mol

IUPAC Name

1-[(E)-(3-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene)amino]-3-naphthalen-1-ylurea

InChI

InChI=1S/C29H21N3O3/c1-18-17-34-26-16-27-24(14-22(18)26)23(20-8-3-2-4-9-20)15-28(35-27)31-32-29(33)30-25-13-7-11-19-10-5-6-12-21(19)25/h2-17H,1H3,(H2,30,32,33)/b31-28+

InChI Key

BKUBDJDTAHPKTJ-CCFHIKDMSA-N

Isomeric SMILES

CC1=COC2=CC3=C(C=C12)C(=C/C(=N\NC(=O)NC4=CC=CC5=CC=CC=C54)/O3)C6=CC=CC=C6

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=CC(=NNC(=O)NC4=CC=CC5=CC=CC=C54)O3)C6=CC=CC=C6

Origin of Product

United States

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